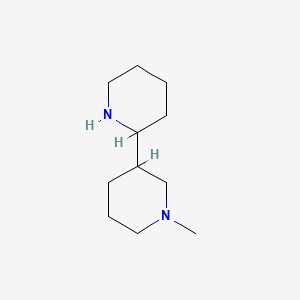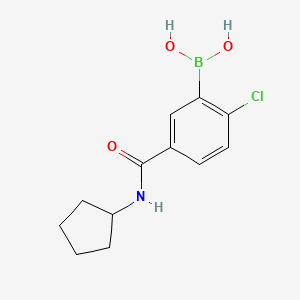
Benzyl butyl terephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl butyl terephthalate is an organic compound that belongs to the family of phthalates. It is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is a diester of terephthalic acid and is known for its non-volatile nature, making it suitable for various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Benzyl butyl terephthalate is synthesized through the esterification of terephthalic acid with benzyl alcohol and butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where terephthalic acid is reacted with benzyl alcohol and butanol in the presence of an acid catalyst. The reaction mixture is heated, and water formed during the reaction is continuously removed. The resulting product is then purified through distillation and filtration to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Benzyl butyl terephthalate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions, leading to the formation of terephthalic acid, benzyl alcohol, and butanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde and other oxidation products.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various substituted products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Terephthalic acid, benzyl alcohol, and butanol.
Oxidation: Benzaldehyde and other oxidation products.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Benzyl butyl terephthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of polymers and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility and durability of polymeric materials.
Industry: Widely used in the production of flexible PVC products, coatings, adhesives, and sealants.
作用機序
The mechanism of action of benzyl butyl terephthalate involves its interaction with various molecular targets and pathways. It is known to bind to estrogen receptors, potentially disrupting normal hormonal functions. This interaction can lead to changes in gene expression and cellular functions, contributing to its classification as an endocrine disruptor. Additionally, this compound can interfere with other signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Dibutyl phthalate
- Diethylhexyl phthalate
- Butyl benzyl phthalate
- Diisononyl phthalate
Uniqueness
Benzyl butyl terephthalate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Compared to other phthalates, it offers better low-temperature flexibility and lower volatility, making it suitable for applications requiring durable and flexible materials. Its interaction with estrogen receptors also sets it apart from other phthalates, highlighting its potential endocrine-disrupting effects.
特性
CAS番号 |
26386-42-5 |
|---|---|
分子式 |
C19H20O4 |
分子量 |
312.4 g/mol |
IUPAC名 |
4-O-benzyl 1-O-butyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C19H20O4/c1-2-3-13-22-18(20)16-9-11-17(12-10-16)19(21)23-14-15-7-5-4-6-8-15/h4-12H,2-3,13-14H2,1H3 |
InChIキー |
IEICWPCBTOBBDK-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


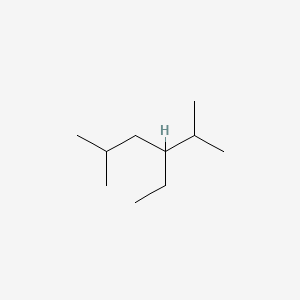

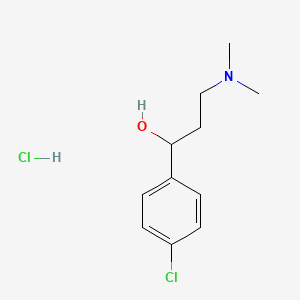




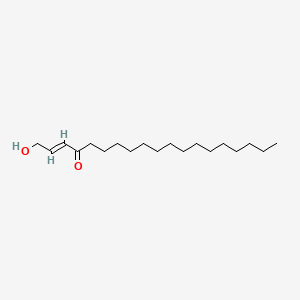

![2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)-](/img/structure/B12647829.png)

